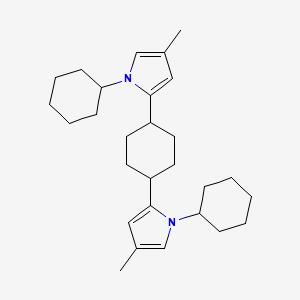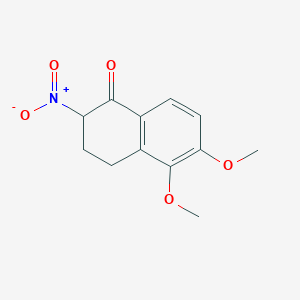![molecular formula C15H14N4O3 B14616395 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59398-59-3](/img/structure/B14616395.png)
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrido[2,3-d]pyrimidine core structure, which is fused with a nitrophenyl group and an ethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-Ethyl-1-(3-aminophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one.
Oxidation: Corresponding N-oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines by inhibiting specific molecular targets.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic semiconductors and other electronic materials.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, in the context of its anticancer activity, the compound may inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but lacks the ethyl substituent.
3-Ethyl-1-(4-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one: Similar structure but with the nitro group at a different position.
Uniqueness
The presence of both the ethyl and nitrophenyl groups in 3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one contributes to its unique electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications compared to its analogs.
Propiedades
Número CAS |
59398-59-3 |
|---|---|
Fórmula molecular |
C15H14N4O3 |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
3-ethyl-1-(3-nitrophenyl)-4H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C15H14N4O3/c1-2-17-10-11-5-4-8-16-14(11)18(15(17)20)12-6-3-7-13(9-12)19(21)22/h3-9H,2,10H2,1H3 |
Clave InChI |
AAGBBEBJLBCSHD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(N=CC=C2)N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
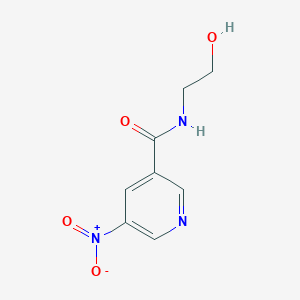


![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
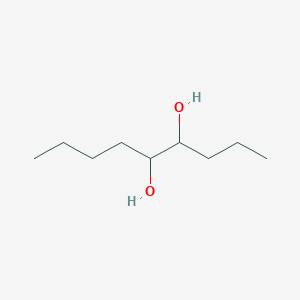

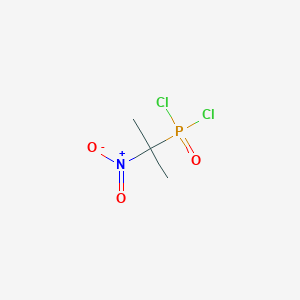

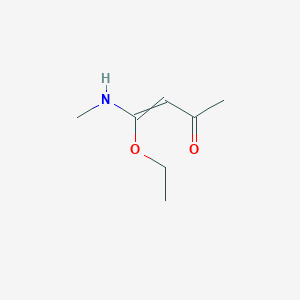
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
